molecular formula C24H30BrN3O3 B243912 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide

Katalognummer B243912
Molekulargewicht: 488.4 g/mol
InChI-Schlüssel: QPDLESYPGUXDIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide, also known as BMB-4, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB-4 belongs to the family of benzamide derivatives and has been studied for its anti-cancer properties.

Wirkmechanismus

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer cells, and its activity is associated with increased cell survival and resistance to chemotherapy. By inhibiting CK2, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has been shown to have a selective inhibitory effect on CK2 activity, without affecting other protein kinases. This selectivity is important because it reduces the potential for off-target effects and toxicity. 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is its selectivity for CK2, which makes it a useful tool for studying the role of CK2 in cancer cell biology. 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can be used to investigate the downstream effects of CK2 inhibition, such as changes in gene expression and signaling pathways. However, one limitation of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is its relatively low potency compared to other CK2 inhibitors. This may limit its use in certain experimental settings where higher potency is required.

Zukünftige Richtungen

There are several future directions for research on 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide. One area of interest is the development of more potent analogs of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide that can be used as cancer therapeutics. Another area of interest is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can be used as a tool for investigating the role of CK2 in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Overall, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has shown promise as a novel compound with potential therapeutic applications in cancer and other diseases.

Synthesemethoden

The synthesis of 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(3-methylbutanoyl)piperazine, which is then reacted with 4-bromo-2-nitroaniline to yield 3-bromo-4-(3-methylbutanoyl)piperazine-1-nitrobenzene. The final step involves the reduction of the nitro group to an amino group, followed by the reaction with 4-ethoxybenzoyl chloride to yield 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide.

Wissenschaftliche Forschungsanwendungen

3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide works by inhibiting the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells. By inhibiting CK2, 3-bromo-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide can induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Molekularformel

C24H30BrN3O3

Molekulargewicht

488.4 g/mol

IUPAC-Name

3-bromo-4-ethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H30BrN3O3/c1-4-31-22-10-5-18(16-21(22)25)24(30)26-19-6-8-20(9-7-19)27-11-13-28(14-12-27)23(29)15-17(2)3/h5-10,16-17H,4,11-15H2,1-3H3,(H,26,30)

InChI-Schlüssel

QPDLESYPGUXDIY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)Br

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.